Cyclobutyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone is a complex organic compound belonging to the class of heterocyclic compounds. It features a cyclobutyl group attached to a hexahydropyrrolo structure, which is further characterized by a methanone functional group. This compound is notable for its potential applications in medicinal chemistry and drug development.
This compound can be sourced from various chemical suppliers and research institutions. For instance, it is cataloged under the CAS number 1689937-33-4 and is available from suppliers such as FUJIFILM Wako and AABlocks, indicating its relevance in laboratory research and pharmaceutical applications .
Cyclobutyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone is classified as an organoheterocyclic compound. It falls under the subclass of furopyrroles, which are polycyclic compounds that contain both furan and pyrrole rings fused together. Its structure suggests potential bioactivity, making it a candidate for further pharmacological studies .
The synthesis of Cyclobutyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone typically involves multi-step synthetic pathways that include cyclization reactions and functional group modifications. The methods may vary depending on the specific precursors used and the desired stereochemistry of the final product.
The molecular formula of Cyclobutyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone is C11H18N2O. The compound features a complex three-dimensional structure characterized by:
The compound's structural data can be represented using various chemical notation systems:
C1CCC1(C(=O)N2C(C(C2)C)C)CInChI=1S/C11H18N2O/c12-11(13)9-7-5-4-6-8(9)10(11)14/h4-8H2,1-3H3,(H,12,13)/t11-/m0/s1Cyclobutyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone can participate in various chemical reactions typical for heterocycles:
The specific reaction conditions (e.g., solvent choice, temperature) are critical for ensuring high yields and selectivity in these transformations.
The mechanism of action for Cyclobutyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors involved in signal transduction pathways.
Preliminary studies suggest that compounds of this class could modulate activity in pathways related to neuropharmacology or cancer therapeutics due to their structural similarity to known bioactive molecules.
Cyclobutyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone exhibits unique physical characteristics:
The compound's chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry can be employed to confirm its identity and purity.
Cyclobutyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone has potential applications in scientific research:
Further research is necessary to explore its full therapeutic potential and optimize its pharmacological properties.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: